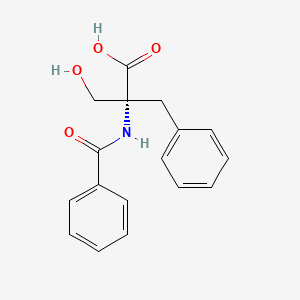
(R)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its benzamido and benzyl groups attached to a hydroxypropanoic acid backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid typically involves the condensation of benzylamine with benzoyl chloride to form benzamide, followed by the addition of benzyl bromide to introduce the benzyl group. The final step involves the hydroxylation of the propanoic acid backbone using a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. The use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation .
Chemical Reactions Analysis
Types of Reactions
®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzoylpropanoic acid.
Reduction: Formation of 2-amino-2-benzyl-3-hydroxypropanoic acid.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is utilized to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the stereochemistry of enzymatic reactions .
Medicine
In medicine, ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with active sites of enzymes, while the benzyl group provides hydrophobic interactions. These interactions facilitate the binding of the compound to its target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxybutyric acid: Another chiral hydroxy acid used in industrial and health applications.
Benzimidazole derivatives: Compounds with similar benzamido groups, used in various therapeutic applications.
Uniqueness
®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is unique due to its combination of benzamido and benzyl groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2R)-2-benzamido-2-benzyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/t17-/m1/s1 |
InChI Key |
LKEOXPPWIMAHCM-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















